molecular formula C10H12O3 B2488436 2-Ethoxy-5-methylbenzoic acid CAS No. 854645-34-4

2-Ethoxy-5-methylbenzoic acid

Cat. No.: B2488436
CAS No.: 854645-34-4
M. Wt: 180.203
InChI Key: LRLFEBJGOYSOFO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzoic acid (EMBA) is an organic compound that is used in various scientific and industrial applications. It is a white, crystalline solid with a melting point of 131-132°C. EMBA is structurally related to benzoic acid, and is known to possess a wide range of biological and physical properties. EMBA has been widely studied for its potential use in various applications, including as a pharmaceutical and food additive, as well as for its potential as a synthetic intermediate for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Applications

2-Ethoxy-5-methylbenzoic acid and its derivatives are pivotal in various chemical synthesis processes. For instance, the compound 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the oral hypoglycemic agent repaglinide, is synthesized from 2-hydroxy-4-methylbenzoic acid, showcasing the compound's relevance in pharmaceutical synthesis (Salman et al., 2002). Furthermore, the exploration of biaryl carboxylic acids, including derivatives of 2-arylbenzoic acids, highlights their potential as proton shuttles in the selective functionalization of C-H bonds in indoles, essential for pharmaceutical and agrochemical industries (Pi et al., 2018).

Radiochemistry and Imaging

In the field of radiochemistry, this compound derivatives have been utilized in the development of novel positron emission tomography (PET) probes. These probes are significant for imaging cerebral β-amyloid plaques in Alzheimer's disease, contributing to the understanding and diagnosis of neurodegenerative diseases (Cui et al., 2012).

Material Science

In material science, the compound and its analogs have been used to dope polyaniline, a conducting polymer. This doping process, involving benzoic acid and substituted benzoic acids like 2-hydroxybenzoic acid and 2-methoxybenzoic acid, significantly affects the properties of polyaniline, such as its conductivity, suggesting potential applications in electronic devices and sensors (Amarnath & Palaniappan, 2005).

Pharmacology and Drug Design

In pharmacology, the synthesis and characterization of compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate emphasize the importance of this compound derivatives in drug design. These compounds exhibit antioxidant activity and have been thoroughly studied for their spectroscopic, electronic, and thermodynamic properties, highlighting their potential in medicinal chemistry (Medetalibeyoglu, 2021).

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxybenzoic acid, indicates that it is harmful to aquatic life . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Mechanism of Action

Properties

IUPAC Name

2-ethoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLFEBJGOYSOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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